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ribosomal protein CL23 - 104981-34-2

ribosomal protein CL23

Catalog Number: EVT-1508347
CAS Number: 104981-34-2
Molecular Formula: C8H13N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ribosomal protein CL23 is primarily derived from eukaryotic organisms, including plants, animals, and fungi. It is classified under the ribosomal proteins that are components of the large ribosomal subunit (60S). The classification is based on its structural and functional characteristics, which align with those of other ribosomal proteins across different species. The gene encoding this protein has been identified in various organisms, indicating its evolutionary conservation and importance in cellular biology.

Synthesis Analysis

Methods of Synthesis

The synthesis of ribosomal protein CL23 occurs through a well-coordinated process involving transcription and translation. The RPL23 gene is transcribed into messenger RNA within the nucleus, which then exits to the cytoplasm where it is translated into the ribosomal protein.

Technical Details

  1. Transcription: The RPL23 gene undergoes transcription by RNA polymerase II, producing precursor messenger RNA.
  2. Processing: The precursor messenger RNA is spliced to remove introns and modified with a 5' cap and poly-A tail.
  3. Translation: Ribosomes translate the processed messenger RNA into ribosomal protein CL23 using transfer RNA molecules that bring specific amino acids corresponding to codons on the messenger RNA.
Molecular Structure Analysis

Structure

Ribosomal protein CL23 has a characteristic structure that includes several alpha-helices and beta-sheets, contributing to its stability and function within the ribosome. The three-dimensional conformation allows it to interact effectively with ribosomal RNA and other proteins during ribosome assembly.

Data

  • Molecular Weight: Approximately 20 kDa.
  • Amino Acid Composition: Contains a high proportion of lysine and arginine residues, which are essential for its interaction with negatively charged ribosomal RNA.
Chemical Reactions Analysis

Reactions Involving Ribosomal Protein CL23

Ribosomal protein CL23 participates in various biochemical reactions during protein synthesis:

  1. Peptide Bond Formation: It aids in positioning transfer RNA molecules at the ribosome's active site, facilitating peptide bond formation between amino acids.
  2. Ribosome Assembly: It plays a structural role in assembling the large subunit of the ribosome, ensuring proper alignment of ribosomal RNA and proteins.

Technical Details

The assembly process involves multiple steps:

  • Binding of ribosomal proteins to precursor ribosomal RNA.
  • Formation of intermediate complexes that eventually lead to the mature 60S subunit.
Mechanism of Action

Process

Ribosomal protein CL23 functions primarily by stabilizing the structure of the large ribosomal subunit and facilitating interactions between ribosomal RNA and transfer RNA during translation. It helps ensure that amino acids are added in the correct sequence according to messenger RNA instructions.

Data

Research indicates that mutations or deficiencies in RPL23 can lead to impaired protein synthesis, highlighting its critical role in maintaining cellular function.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Ribosomal protein CL23 is soluble in aqueous solutions, which is essential for its function within the cytoplasm.
  • Stability: It exhibits stability across a range of physiological conditions but may denature under extreme temperatures or pH levels.

Chemical Properties

  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within physiological pH ranges.
  • Interactions: It interacts with various biomolecules, including nucleic acids and other proteins, through non-covalent interactions such as hydrogen bonds and ionic interactions.
Applications

Scientific Uses

Ribosomal protein CL23 has several applications in scientific research:

  1. Gene Expression Studies: Its expression levels can be monitored as a marker for cellular activity or stress responses.
  2. Protein Synthesis Research: Understanding its role provides insights into the mechanisms of translation and potential targets for antibiotics that inhibit bacterial protein synthesis.
  3. Genetic Studies: Mutations in RPL23 have been linked to certain diseases; thus, it serves as a target for genetic studies related to human health.
Molecular Biology and Genetic Regulation of CL23

Gene Structure and Phylogenetic Conservation of rpl23 Loci

Ribosomal protein CL23 (chloroplast L23), encoded by the rpl23 gene, is a structural component of the large subunit (50S) of chloroplast ribosomes. Its gene structure and evolutionary trajectory exhibit unique features across photosynthetic and non-photosynthetic organisms.

Genomic Architecture and Localization

In photosynthetic plants like tobacco (Nicotiana tabacum), rpl23 resides in the chloroplast genome (cpDNA) as a continuous open reading frame (ORF) of 93 codons, flanked by conserved promoter elements upstream of the initiation codon [3]. The functional integrity of this locus is confirmed by N-terminal sequencing of the mature CL23 protein, which matches the gene-derived amino acid sequence [3]. Conversely, in non-photosynthetic plants like Epifagus virginiana (beechdrops), rpl23 is retained in the cpDNA but exhibits accelerated sequence evolution and reduced selective constraints due to relaxed functional demands [5].

Phylogenetic Distribution

The retention of rpl23 in cpDNA follows a convergent evolutionary pattern observed in mitochondrial genomes. Both organelles preserve genes for ribosomal proteins implicated in initial rRNA binding and subunit assembly (e.g., L2, L3, L4, L23). This conservation is linked to constraints in ribosome assembly mechanics rather than redox regulation (which governs electron transport chain genes) [8]. Below rRNA size thresholds (~1,300 nt for 16S rRNA), ribosomal protein genes are lost entirely, but CL23 persists in cpDNAs with rRNAs exceeding this cutoff [8].

Table 1: Evolutionary Status of rpl23 Across Species

SpeciesGenomic LocationFunctional StatusKey Features
TobaccoChloroplastFunctional93-codon ORF; conserved promoter [3]
SpinachChloroplastPseudogeneFrameshift mutation [3]
Epifagus virginianaChloroplastFunctional*Accelerated evolution; reduced constraints [5]
Simarouba glaucaChloroplastFunctionalIntact ORF; positive selection in rpl23 [7]

*Functional but with divergent sequence due to relaxed selection.

Positive Selection Signals

Recent comparative analyses in Sapindales (e.g., Simarouba glauca) detected strong positive selection signals in rpl23, suggesting adaptive evolution in response to lineage-specific environmental pressures [7]. This contrasts with housekeeping genes typically under purifying selection.

Transcriptional and Post-Transcriptional Control Mechanisms in CL23 Expression

CL23 production is tightly regulated to balance its abundance with ribosome assembly demand, preventing proteotoxic stress from unassembled subunits.

Transcriptional Regulation

In chloroplasts, rpl23 transcription initiates >66 bp upstream of the start codon [3], implying cis-regulatory elements in the 5′ untranslated region (UTR). Global regulators like the Target of Rapamycin (TOR) and Protein Kinase A (PKA) pathways coordinate ribosomal protein gene (RPG) transcription with nutrient availability [1]. Although rpl23-specific transcription factors are uncharacterized, category I/II RPG promoters in yeast rely on transcription factors Ifh1 and Sfp1 for synchronized expression [10].

Co-Translational Quality Control

CL23 homologs (e.g., yeast Rpl4) are shielded during synthesis by dedicated chaperones (e.g., Acl4). Acl4 binds nascent Rpl4 polypeptides co-translationally, preventing aggregation and ensuring delivery to pre-ribosomes. If chaperone capacity is exceeded:

  • Unprotected nascent chains recruit the Nascent-Polypeptide-Associated Complex (NAC).
  • NAC mobilizes the Ccr4-Not complex to degrade the mRNA via deadenylation [10].This feedback loop adjusts Rpl4 synthesis to assembly capacity, exemplifying a conserved mechanism likely applicable to CL23.

Post-Translational Surveillance

Excess unassembled CL23 is ubiquitinated by the E3 ligase Tom1 and degraded via the proteasome (ERISQ pathway) [10]. Chronic overexpression triggers the Ribosome Assembly Stress Response (RASTR), which represses global RPG transcription and upregulates chaperones [10].

Frameshift Mutations and Pseudogenization in Evolutionary Contexts

Pseudogenization of rpl23 illustrates how relaxed selection drives organelle genome reduction in non-photosynthetic lineages.

Mechanisms of Pseudogenization

  • Frameshifts: In spinach cpDNA, rpl23 contains a frameshift mutation that disrupts its ORF, rendering it non-functional [3].
  • Premature Stop Codons: Simarouba amara psbC (photosystem II subunit) is pseudogenized due to a single-base deletion introducing a premature stop codon, truncating the protein from 1,422 aa to 584 aa [7]. Similar processes likely affect rpl23 in other species.
  • Degenerative Mutations: Non-photosynthetic plants (Epifagus) show elevated AT-content and nonsynonymous substitutions in rpl23, eroding functional domains [5].

Evolutionary Implications

Pseudogenization is tolerated when functional compensation occurs:

  • Nuclear Relocation: Genes like rpl22 were transferred to the nucleus, allowing chloroplast pseudogenization [5] [7].
  • tRNA Import: Mitochondria import tRNAs from the cytosol, permitting cpDNA tRNA gene loss [5].
  • Reduced Protein Demand: In Epifagus, elimination of photosynthesis reduces ribosomal demand, relaxing selection on rpl23 [5].

Table 2: Pseudogenization Events in Chloroplast Ribosomal Protein Genes

GeneSpeciesPseudogenization MechanismBiological Context
rpl23SpinachFrameshift mutationPhotosynthetic plant [3]
rpl22Simarouba amaraDegenerative substitutionsBoundary LSC/IRa relocation [7]
infAMultiple angiospermsPremature stops/deletionsCompensation by nuclear copy [5]

Contrasting Functional Maintenance

Tobacco rpl23 escapes pseudogenization due to:

  • Assembly Constraints: Its role in early 50S subunit assembly [8].
  • Lack of Nuclear Relocation: No functional nuclear copy compensates for its loss [3].

Compound Names Mentioned:

  • Ribosomal protein CL23
  • rpl23 gene
  • Acl4 chaperone
  • Nascent-Polypeptide-Associated Complex (NAC)
  • Ccr4-Not complex
  • Tom1 E3 ubiquitin ligase

Properties

CAS Number

104981-34-2

Product Name

ribosomal protein CL23

Molecular Formula

C8H13N3S

Synonyms

ribosomal protein CL23

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